REACTION_SMILES
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[Cl:6][c:7]1[n:8][c:9]([N:13]2[CH:14]([CH3:19])[CH2:15][CH2:16][CH2:17][CH2:18]2)[cH:10][n:11][cH:12]1.[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH2:20].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:6][c:7]1[n:8][c:9]([N:13]2[CH:14]([CH3:19])[CH2:15][CH2:16][CH2:17][CH2:18]2)[cH:10][n:11][c:12]1[CH:22]=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCCN1c1cncc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CC1CCCCN1c1cnc(C=O)c(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |